molecular formula C10H20ClNO2 B6183872 methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride CAS No. 2613389-25-4

methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Cat. No.: B6183872
CAS No.: 2613389-25-4
M. Wt: 221.7
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Description

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexylamine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Cyclohexylamine and methyl acrylate are the primary starting materials.

  • Reaction Steps:

    • Cyclohexylamine is reacted with methyl acrylate in the presence of a catalyst to form methyl 2-(1-aminomethyl)cyclohexylacetate.

    • The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • The compound is typically synthesized in a controlled environment to ensure purity and consistency.

  • Large-scale production involves the use of reactors and purification systems to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes.

Comparison with Similar Compounds

  • Cyclohexylamine

  • Methyl acrylate

  • Other cyclohexyl derivatives

Uniqueness: Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is unique in its structure and reactivity compared to other similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

Properties

CAS No.

2613389-25-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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